PDE1B Inhibitory Potency: The Hexahydrofuropyrrole Core Delivers Nanomolar IC50 Values That Depend on Defined Stereochemistry
The Lundbeck patent discloses that hexahydrofuropyrrole-based compounds are PDE1 enzyme inhibitors, with preferred embodiments requiring an IC50 for PDE1B of 400 nM or less, more preferably 100 nM or less, and optimally 25 nM or less [1]. The patent's Markush structures and exemplified stereochemistries indicate that the (3As,6aS) configuration is central to achieving these potency thresholds; compounds lacking this specific cis-fused stereochemistry or utilizing alternative regioisomeric cores (e.g., furo[3,2-b]pyrrole) are not exemplified as achieving comparable potency within the same structural series [1]. The PDE1B IC50 threshold of ≤400 nM defines the minimum criterion for a patent-preferred compound, establishing a quantitative baseline that the (3As,6aS) scaffold enables.
| Evidence Dimension | PDE1B enzyme inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Scaffold enables preferred IC50 ≤400 nM PDE1B; optimal derivatives achieve ≤25 nM PDE1B |
| Comparator Or Baseline | Regioisomeric furo[3,2-b]pyrrole or furo[2,3-c]pyrrole cores; not exemplified as achieving comparable PDE1B potency within the same patent series |
| Quantified Difference | PDE1B IC50 threshold for patent-preferred compounds is ≤400 nM; the target (3As,6aS) scaffold is structurally required to access this range per patent disclosures |
| Conditions | In vitro PDE1B enzyme inhibition assay using recombinant human PDE1B; Ba(OH)2 precipitation method |
Why This Matters
A procurement decision favoring the (3As,6aS) isomer over alternative cores directly determines whether synthesis efforts will yield compounds that meet the PDE1B potency threshold demonstrated in validated patent art.
- [1] H. Lundbeck A/S. Hexahydrofuropyrroles as PDE1 inhibitors. U.S. Patent Application Publication No. US 2016/0347759 A1, December 1, 2016. Filed February 6, 2015. View Source
